molecular formula C9H14 B8558192 1-methyl-3-propylcyclopenta-1,3-diene CAS No. 164394-67-6

1-methyl-3-propylcyclopenta-1,3-diene

Cat. No.: B8558192
CAS No.: 164394-67-6
M. Wt: 122.21 g/mol
InChI Key: VQGOUCKJQJGDBV-UHFFFAOYSA-N
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Description

1-methyl-3-propylcyclopenta-1,3-diene is an organic compound with the molecular formula C9H14. It is a derivative of cyclopentadiene, where the hydrogen atoms at positions 1 and 3 are substituted with a methyl and a propyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-propylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with appropriate alkyl halides under basic conditions. For instance, cyclopentadiene can be reacted with methyl iodide and propyl bromide in the presence of a strong base like sodium hydride to yield 1,3-cyclopentadiene, 1-methyl-3-propyl- .

Industrial Production Methods

Industrial production of 1,3-cyclopentadiene, 1-methyl-3-propyl- typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-propylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-3-propylcyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-cyclopentadiene, 1-methyl-3-propyl- involves its ability to participate in various chemical reactions due to the presence of reactive double bonds in the cyclopentadiene ring. These double bonds can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-propylcyclopenta-1,3-diene is unique due to the presence of both methyl and propyl groups, which influence its reactivity and physical properties. These substitutions can enhance its stability and make it suitable for specific applications where other cyclopentadiene derivatives may not be as effective .

Properties

CAS No.

164394-67-6

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-methyl-3-propylcyclopenta-1,3-diene

InChI

InChI=1S/C9H14/c1-3-4-9-6-5-8(2)7-9/h6-7H,3-5H2,1-2H3

InChI Key

VQGOUCKJQJGDBV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CCC(=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-PrMgCl (2.0M in Et2O, 20 ml, 40 mmol) and THF (10 ml) were charged under nitrogen into a 100 ml, 3-necked, round-bottom flask equipped with a thermometer, magnetic stirring bar, and an addition funnel. The mixture was cooled to -10° C. in an ice/acetone bath. 3-Methyl-2-cyclopentenone (97%, 3.6 g, 36.4 mmol) was added into the PrMgCl at -10° to -5° C. over a period of 20 minutes. The reaction mixture was slowly warmed to 22° C. over a period of one hour. GC analysis of a small acidified sample (added into excess aqueous acetic acid at 5° to 15° C., pH=4.5) showed a >97% conversion of 3-methyl-2-cyclopentenone. The reaction mixture was then slowly added at <5° C. into aqueous acetic acid (4.66 g, 77.6 mmol of acetic acid in 14.0 g of water) over a period of 30 minutes to form 1-methyl-3-n-propylcyclopentadiene via the dehydration of the 1-propyl-3-methyl-2-cyclopenten-1-ol intermediate. The pH of the aqueous layer was 4.5. The reaction mixture was stirred at 36° C. for 1 hour to complete the dehydration reaction. GC analysis indicated a >97% conversion of 1-propyl-3-methyl-2-cyclopenten-1-ol and the formation of 1-methyl-3-n-propylcyclopentadiene (with 28% exo isomers). The aqueous layer was phase cut. The organic layer, which weighed 29.2 g, was washed at 5° C. with aqueous Na2CO3 solution (2.42 g, 22.8 mmol of Na2CO3 in 10.0 g of water). The pH of the aqueous layer was 9.0. After phase cutting the aqueous layer, the organic layer weighed 25.4 g. Proton NMR (with CH2Br2 as internal standard) indicated that the yield of 1-methyl-3-n-propylcyclopentadiene was 77±4%. The structure of 1-methyl-3-n-propylcyclopentadiene was confirmed by GC/MS.
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